molecular formula C4H8F3NOS B041453 Morpholinosulfur trifluoride CAS No. 51010-74-3

Morpholinosulfur trifluoride

Cat. No.: B041453
CAS No.: 51010-74-3
M. Wt: 175.18 g/mol
InChI Key: UFXIRMVZNARBDL-UHFFFAOYSA-N
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Description

Morpholinosulfur trifluoride is a chemical compound with the molecular formula C4H8F3NOS. It is a colorless to yellow liquid at room temperature and is known for its strong oxidizing properties.

Mechanism of Action

Target of Action

Morpholinosulfur trifluoride primarily targets the hydroxy groups in the cell membrane . These groups play a crucial role in maintaining the structural integrity of the cell and facilitating various biochemical reactions.

Mode of Action

The compound interacts with its targets through a nucleophilic attack on the hydroxy group in the cell membrane . This interaction leads to dehydration reactions and the formation of active substances .

Biochemical Pathways

The affected biochemical pathway involves the reaction of this compound with hydroxyl groups, leading to the formation of cyclohexanol and dehydrochlorination products . The downstream effects of this pathway are yet to be fully understood and are a subject of ongoing research.

Pharmacokinetics

The compound’smolecular weight (175.17 g/mol) and density (1.436 g/mL at 25 °C) suggest that it may have significant bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes to the cell membrane’s structure due to the interaction with hydroxy groups . This can lead to the formation of active substances that may have various effects on the cell .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound reacts violently with water , which could impact its stability and efficacy in aqueous environments. Additionally, the compound is classified as a combustible liquid , indicating that its action and stability could be affected by heat or sparks .

Biochemical Analysis

Biochemical Properties

Morpholinosulfur trifluoride is incorporated in the fluoronation of trihexanols It interacts with enzymes, proteins, and other biomolecules in a manner that is yet to be fully understood

Cellular Effects

It is known to react with the hydroxy group in the cell membrane, leading to dehydration reactions and formation of active substances

Molecular Mechanism

The molecular mechanism of this compound involves a nucleophilic attack on the hydroxy group in the cell membrane, leading to dehydration reactions and formation of active substances This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Morpholinosulfur trifluoride is typically synthesized by reacting sulfur trifluoride with morpholine. The reaction is carried out in a reaction vessel where sulfur trifluoride (SO2F2) and morpholine (C4H8NO) are added. The mixture is stirred under appropriate temperature and conditions to produce this compound . Industrial production methods often involve similar processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Morpholinosulfur trifluoride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include dichloromethane as a solvent and various protecting groups to stabilize intermediates. The major products formed from these reactions are often fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Morpholinosulfur trifluoride is often compared with other fluorinating agents such as diethylaminosulfur trifluoride (DAST) and Deoxo-fluor. While all these compounds serve as fluorinating agents, this compound is preferred in certain applications due to its higher thermal stability and reactivity with hindered substrates . Similar compounds include:

This compound stands out due to its unique balance of reactivity and stability, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

trifluoro(morpholin-4-yl)-λ4-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NOS/c5-10(6,7)8-1-3-9-4-2-8/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFXIRMVZNARBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369812
Record name Morpholinosulfur trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51010-74-3
Record name Morpholinosulfur trifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-morpholinylsulfur trifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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